Ertugliflozin Tetraacetate is a chemical compound belonging to the class of sodium-glucose cotransporter-2 inhibitors, primarily utilized in the treatment of type 2 diabetes mellitus. This compound functions by preventing glucose reabsorption in the kidneys, thereby promoting glucose excretion through urine. The development of Ertugliflozin Tetraacetate is significant due to its favorable safety profile and potential benefits in patients with cardiovascular and renal conditions.
Ertugliflozin Tetraacetate is derived from Ertugliflozin, which has been extensively studied for its pharmacological effects. It is classified as an antidiabetic agent under the category of sodium-glucose cotransporter-2 inhibitors. These agents are recognized for their mechanism of action that targets glucose transport mechanisms in the renal system, making them effective in managing blood sugar levels in diabetic patients.
The synthesis of Ertugliflozin Tetraacetate involves several key steps, typically starting from a carbohydrate precursor. A notable synthetic route includes:
Ertugliflozin Tetraacetate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula can be represented as , with a molecular weight of approximately 437 g/mol.
The structure features:
Nuclear magnetic resonance spectroscopy and mass spectrometry are instrumental in confirming the structural integrity of Ertugliflozin Tetraacetate .
Ertugliflozin Tetraacetate undergoes various chemical reactions that are essential for its synthesis and stability:
These reactions are crucial for understanding both the synthesis process and potential degradation pathways during storage or use .
The mechanism of action for Ertugliflozin Tetraacetate primarily involves inhibition of sodium-glucose cotransporter-2 proteins located in the proximal tubules of the kidneys. By blocking these transporters, Ertugliflozin reduces glucose reabsorption back into the bloodstream, leading to increased urinary glucose excretion.
This mechanism results in:
Clinical studies have demonstrated its effectiveness in reducing HbA1c levels in patients with type 2 diabetes .
Ertugliflozin Tetraacetate exhibits several important physical and chemical properties:
These properties are critical for formulation development and ensuring proper dosing .
Ertugliflozin Tetraacetate has several significant applications in scientific research and clinical practice:
Research continues into additional therapeutic uses beyond diabetes management, highlighting its versatility as a pharmaceutical agent .
Retrosynthetic deconstruction of Ertugliflozin Tetraacetate reveals three key strategic disconnections enabling efficient synthesis:
Table 1: Retrosynthetic Disconnection Strategies for Ertugliflozin Tetraacetate
Bond Disconnected | Synthon A | Synthon B | Strategic Purpose |
---|---|---|---|
Anomeric C-Aryl bond | 2,3,4,6-Tetra-O-benzyl-D-glucose | (4-Chloro-3-(4-ethoxybenzyl)phenyl magnesium bromide | Establishes C-glycosidic linkage via nucleophilic addition |
C1-O (Ketal bridge) | Linear hydroxy-ketone | - | Enables intramolecular ketalization to form bicyclic core |
Acetate groups | Tetraol intermediate | Acetyl donors | Simplifies protection/deprotection sequencing |
This retrosynthetic logic enables a convergent 12-step synthesis from commercially available materials, telescoping multiple steps without intermediate isolation to maximize efficiency [4].
Glycosylation Innovations:
The critical C-glycosidic bond formation employs catalytic Lewis acids to control anomeric stereochemistry. Boron trifluoride diethyl etherate (BF₃·OEt₂) catalyzes the addition of aryl Grignard reagents to methyl 2,3,4,6-tetra-O-benzyl-D-glucopyranoside, achieving β-selectivity >20:1 through chelation-controlled transition states [4]. Recent advances utilize chiral bisoxazoline-copper catalysts to improve stereocontrol during aryl addition, suppressing unwanted α-anomer formation that necessitates tedious chromatographic separation [2] [4].
Catalytic Acetylation:
Traditional acetic anhydride/acetic acid methods for tetraacetate formation face competing elimination or migration side reactions. Modern approaches employ:
Table 2: Catalytic Methods for Key Synthetic Transformations
Reaction | Catalyst | Conditions | Yield | Stereoselectivity |
---|---|---|---|---|
C-Glycosylation | BF₃·OEt₂ (0.5 eq) | THF, -78°C → 0°C | 89% | β:α = 20:1 |
Cu(OTf)₂/(S)-Ph-Box (5 mol%) | CH₂Cl₂, -40°C | 95% | β:α > 50:1 | |
Peracetylation | DMAP (5 mol%) | Ac₂O, pyridine, 25°C, 2h | 99% | Retention |
Enzymatic Acetylation | Lipase B (CAL-B) | Vinyl acetate, 35°C | 85% (C1 selectivity) | N/A |
Construction of the [3.2.1]octane framework with four contiguous stereocenters represents the most synthetically challenging aspect:
The sequence achieves overall 35% yield from glucose with exceptional stereocontrol, demonstrating how enzymatic precursors enable efficient construction of architecturally complex carbasugars.
Protecting group orchestration critically impacts synthetic efficiency across the 12-step sequence:1. Benzyl (Bn) Ethers:- Advantages: Exceptional stability toward glycosylation conditions and Lewis acid catalysts; removable via hydrogenolysis without affecting acetate groups- Limitations: Requires Pd/C-catalyzed hydrogenation (10-20 bar H₂), posing safety concerns at scale; benzylidene acetal formation can occur as side reaction [4]- Optimization: Microwave-assisted deprotection (Pd(OH)₂/C, 100°C) reduces reaction time from 48 to 2 hours with 98% yield [4]
Comparative studies reveal that a hybrid benzyl/acetyl strategy minimizes protecting group steps while maintaining crystalline isolability. The optimized sequence employs:
This approach reduces purification operations by 60% compared to all-benzyl strategies, demonstrating how judicious protecting group selection directly enables telescoped synthesis.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1